Akt-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt-IN-21 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This kinase plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the Akt pathway, which is often dysregulated in various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the molecule.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Akt-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
Akt-IN-21 has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the role of the Akt pathway in cancer and to develop potential therapeutic strategies.
Cell Biology: The compound is employed to investigate cellular processes such as apoptosis, proliferation, and metabolism.
Drug Development: this compound serves as a lead compound in the development of new drugs targeting the Akt pathway.
Biochemistry: It is used to study the biochemical mechanisms underlying Akt signaling and its regulation.
Mechanism of Action
Akt-IN-21 exerts its effects by binding to the active site of the Akt kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cellular processes such as growth and survival. The molecular targets of this compound include various proteins involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
GSK2110183: An ATP-competitive inhibitor of Akt kinases.
GSK2141795: Another ATP-competitive inhibitor with similar properties.
Capivasertib: A clinical Akt inhibitor with distinct pharmacological profiles.
Uniqueness of Akt-IN-21
This compound is unique due to its specific binding affinity and selectivity for the Akt kinase. Unlike some other inhibitors, it has shown effectiveness in various preclinical models, making it a valuable tool in cancer research and drug development.
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(E)-1-[4-[2-(diethylamino)ethoxy]-2-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H34N2O4/c1-6-28(7-2)15-16-32-23-17-24(31-5)25(26(30)21(23)12-10-19(3)4)22(29)13-11-20-9-8-14-27-18-20/h8-11,13-14,17-18,30H,6-7,12,15-16H2,1-5H3/b13-11+ |
InChI Key |
JXLKUIJZOPQMLB-ACCUITESSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)/C=C/C2=CN=CC=C2)OC |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)C=CC2=CN=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.